molecular formula C16H20N2OS2 B2660253 2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one CAS No. 302548-87-4

2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2660253
CAS No.: 302548-87-4
M. Wt: 320.47
InChI Key: DEKNGTYNYQKWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The diethylcarbamothioyl group may also contribute to the compound’s biological activity by interacting with specific proteins or cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Compared to other indole derivatives, 2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one is unique due to the presence of the diethylcarbamothioyl group. This structural feature distinguishes it from other indole derivatives and may contribute to its unique biological activities. Similar compounds include:

These compounds share the indole core but differ in their functional groups and biological activities.

Properties

IUPAC Name

[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c1-4-18(5-2)16(20)21-10-14(19)15-11(3)17-13-9-7-6-8-12(13)15/h6-9,17H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKNGTYNYQKWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 5
2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 6
2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.